Dimethyl (1-hydroxypentyl)phosphonate
Description
Structure
3D Structure
Properties
CAS No. |
110931-30-1 |
|---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-dimethoxyphosphorylpentan-1-ol |
InChI |
InChI=1S/C7H17O4P/c1-4-5-6-7(8)12(9,10-2)11-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JAIAQWIUDKDVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)P(=O)(OC)OC |
Origin of Product |
United States |
Research Context and Significance of α Hydroxyphosphonates in Organic Chemistry
Position of α-Hydroxyphosphonates within the Broader Landscape of Organophosphorus Chemistry
Organophosphorus chemistry is a vast and vital field of study, encompassing organic compounds that contain phosphorus. wikipedia.orgunacademy.com These compounds are classified based on the oxidation state of phosphorus and the nature of the substituents attached to it. wikipedia.org Organophosphorus compounds have found widespread applications as pesticides, herbicides, flame retardants, and pharmaceuticals. wikipedia.orgwikipedia.orgnih.govtaylorandfrancis.com
Within this extensive family, α-hydroxyphosphonates, such as Dimethyl (1-hydroxypentyl)phosphonate, represent a significant subclass of phosphonates. unacademy.com Phosphonates are characterized by the general formula RP(=O)(OR')2 and contain a direct phosphorus-carbon (P-C) bond, which imparts significant chemical stability. wikipedia.orgtaylorandfrancis.com The defining feature of an α-hydroxyphosphonate is the presence of a hydroxyl group on the carbon atom directly bonded to the phosphorus atom. This structural motif is the source of their unique chemical reactivity and biological potential. mdpi.comdntb.gov.ua Their synthesis and reactions are a perennial topic of interest in organophosphorus chemistry. mdpi.com
Table 1: Classification of Selected Organophosphorus Compounds
| Class | General Structure | Example |
|---|---|---|
| Phosphines | R₃P | Triphenylphosphine |
| Phosphine (B1218219) Oxides | R₃P=O | Triphenylphosphine oxide |
| Phosphites | P(OR)₃ | Trimethyl phosphite (B83602) |
| Phosphates | O=P(OR)₃ | Trimethyl phosphate (B84403) |
| Phosphonates | RP(=O)(OR')₂ | Glyphosate |
| α-Hydroxyphosphonates | RCH(OH)P(=O)(OR')₂ | This compound |
| α-Aminophosphonates | RCH(NHR'')P(=O)(OR')₂ | (1-Aminoethyl)phosphonic acid |
Role of α-Hydroxyphosphonates as Key Intermediates and Versatile Scaffolds in Advanced Organic Synthesis
α-Hydroxyphosphonates, including this compound, are not only compounds of interest in their own right but also serve as highly versatile intermediates for the synthesis of other valuable organic molecules. mdpi.comdntb.gov.uamdpi.comresearchgate.net The presence of the reactive hydroxyl group at the α-position allows for a variety of chemical transformations. mdpi.comresearchgate.netresearchgate.net
Key synthetic applications of α-hydroxyphosphonates include:
Synthesis of α-Aminophosphonates: One of the most significant applications of α-hydroxyphosphonates is their conversion to α-aminophosphonates. dntb.gov.uafrontiersin.org This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by an amino group. researchgate.nettandfonline.com This transformation is a crucial step in the synthesis of phosphorus analogues of α-amino acids, which are of great interest in medicinal chemistry. wikipedia.orgcore.ac.uk The reaction of an α-hydroxyphosphonate with an amine can be considered a key part of one of the proposed mechanisms for the Kabachnik-Fields reaction, a three-component reaction to synthesize α-aminophosphonates. tandfonline.comnih.gov
Oxidation to α-Ketophosphonates: The hydroxyl group can be oxidized to a carbonyl group, yielding α-ketophosphonates. mdpi.comresearchgate.net These compounds are also valuable synthetic intermediates. mdpi.com
O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to produce α-alkoxy- or α-acyloxyphosphonates, respectively, further diversifying the range of accessible derivatives. mdpi.comresearchgate.netresearchgate.netresearchgate.net
Halogenation: The hydroxyl group can be replaced by a halogen atom, providing a pathway to α-halophosphonates. mdpi.comdntb.gov.uaresearchgate.net
Rearrangement to Phosphates: Under basic conditions, α-hydroxyphosphonates can undergo a rearrangement to form phosphates. mdpi.comresearchgate.net
The versatility of α-hydroxyphosphonates as synthetic scaffolds is a primary driver for the continued research and development of efficient methods for their preparation. mdpi.comnih.gov
Evolution of Synthetic Strategies for α-Hydroxyphosphonates: Historical and Contemporary Perspectives
The synthesis of α-hydroxyphosphonates has been a subject of extensive research, leading to the development of several effective methods. Historically, the most prominent methods are the Pudovik and Abramov reactions. mdpi.comnih.gov
The Pudovik reaction , first reported by Arkady Pudovik, involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone. mdpi.comtandfonline.comwikipedia.org This reaction is typically base-catalyzed and is highly atom-economical, making it a popular choice for the synthesis of α-hydroxyphosphonates. mdpi.com The synthesis of this compound would be achieved via the Pudovik reaction between valeraldehyde (B50692) and dimethyl phosphite.
The Abramov reaction is a similar transformation that utilizes a trialkyl phosphite instead of a dialkyl phosphite. mdpi.comnih.gov
Table 2: Key Synthetic Reactions for α-Hydroxyphosphonates
| Reaction Name | Reactants | Product | Typical Catalyst |
|---|---|---|---|
| Pudovik Reaction | Aldehyde/Ketone + Dialkyl phosphite | α-Hydroxyphosphonate | Base (e.g., NaOEt, Et₃N) |
| Abramov Reaction | Aldehyde/Ketone + Trialkyl phosphite | α-Hydroxyphosphonate | Acid or Base |
Contemporary research in this area has focused on developing more environmentally friendly and efficient synthetic protocols. tandfonline.com This includes the use of:
Green Catalysts: A variety of catalysts, including Lewis acids, organocatalysts, and even biosourced catalysts ("ecocatalysts"), have been employed to promote the Pudovik reaction under milder conditions. mdpi.comorganic-chemistry.org
Solvent-Free Conditions: Microwave-assisted and solvent-free reaction conditions have been developed to reduce the environmental impact of the synthesis. tandfonline.comtandfonline.com
Asymmetric Synthesis: Significant effort has been directed towards the development of enantioselective methods for the synthesis of chiral α-hydroxyphosphonates, which are important for pharmaceutical applications. frontiersin.org
These advancements have made the synthesis of α-hydroxyphosphonates like this compound more accessible, efficient, and sustainable, further cementing their importance in modern organic chemistry. tandfonline.com
Reaction Pathways and Chemical Transformations of Dimethyl 1 Hydroxypentyl Phosphonate and Its Derivatives
Derivatization at the α-Hydroxy Functional Group
The α-hydroxy group of dimethyl (1-hydroxypentyl)phosphonate is amenable to a variety of derivatization reactions, allowing for the introduction of different functional groups that can modulate the compound's chemical properties. The most common of these are O-alkylation and O-acylation, which serve to either protect the hydroxyl group or introduce new functionalities. mdpi.com
O-alkylation of α-hydroxyphosphonates, such as this compound, is a less extensively studied transformation compared to acylation. However, it provides a valuable route to α-alkoxyphosphonates. For instance, the reaction of α-hydroxyphosphonates with benzyl (B1604629) bromoacetate (B1195939) in the presence of silver oxide has been reported to yield the corresponding O-alkylated products. mdpi.com This method is significant for introducing an ester functionality onto the α-oxygen. Another important application of O-alkylation is for the protection of the hydroxyl group. A common protecting group, tetrahydropyranyl (THP), can be introduced by treating the α-hydroxyphosphonate with 3,4-dihydro-2H-pyran using an acid catalyst like p-toluenesulfonic acid. mdpi.com Similarly, silylation is another effective method for protecting the hydroxy function. mdpi.com
O-acylation is one of the most thoroughly investigated transformations of α-hydroxyphosphonates. mdpi.com This reaction leads to the formation of α-acyloxyphosphonates, which are valuable synthetic intermediates. A wide array of acylating agents can be employed, including carboxylic acid chlorides, sulfonyl chlorides, carboxylic anhydrides, and carboxylic acids. mdpi.com For example, the reaction with 2,6-pyridinedicarboxylic acid chloride results in bis[dimethyl phosphonomethyl pyridine-2,6-dicarboxylates], compounds that incorporate two α-acyloxyphosphonate units. mdpi.com These reactions are typically carried out under mild conditions and afford the products in variable yields.
Table 1: Examples of O-Alkylation and O-Acylation Reactions of α-Hydroxyphosphonates
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |
| O-Alkylation | Benzyl bromoacetate | Silver oxide | α-Alkoxyphosphonate |
| O-Alkylation (Protection) | 3,4-dihydro-2H-pyran | p-Toluenesulfonic acid | α-(Tetrahydropyranyloxy)phosphonate |
| O-Acylation | Carboxylic acid chlorides, Anhydrides | Mild conditions | α-Acyloxyphosphonate |
| O-Acylation | 2,6-Pyridinedicarboxylic acid chloride | Mild conditions | Bis(α-acyloxyphosphonate) |
The formation of a P-O-C-P linkage through the O-phosphorylation of α-hydroxyphosphonates is a challenging but important transformation. These resulting α-(phosphinoyloxy)phosphonates are structurally interesting analogues of pyrophosphates. Direct phosphorylation of the α-hydroxy group has been successfully achieved by reacting α-hydroxyphosphonates with various phosphoryl and phosphinic chlorides. mdpi.com The reaction is typically stirred at ambient temperature, leading to conversions in the range of 55–90%. mdpi.com This method provides a direct route to a class of organophosphorus compounds that were previously rare in the literature. mdpi.com
Oxidation Reactions leading to Carbonyl Species
The oxidation of the α-hydroxy group is a fundamental transformation that converts α-hydroxyphosphonates into α-ketophosphonates. These products are highly versatile precursors for a wide range of other organophosphorus compounds. mdpi.com
The oxidation of α-hydroxyphosphonates like this compound yields the corresponding α-ketophosphonates. mdpi.com Historically, this conversion has been dominated by the use of oxidizing agents based on high-valent metals, particularly chromium compounds. researchgate.net Reagents such as alumina-supported chromium(VI) oxide (CrO₃/Al₂O₃) and zinc dichromate trihydrate (ZnCr₂O₇·3H₂O) have proven effective, often functioning under solvent-free conditions at room temperature to provide the desired α-ketophosphonates in good to excellent yields (up to 96%). mdpi.comresearchgate.net Other chromium-based reagents like pyridinium (B92312) dichromate and pyridinium chlorochromate have also been successfully applied. mdpi.com
To circumvent the limitations and toxicity associated with heavy metal oxidants, modern, metal-free protocols have been developed. arkat-usa.org A notable example is the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent. researchgate.netarkat-usa.org This method involves simply stirring the α-hydroxyphosphonate with one equivalent of DMP in a dry solvent like dichloromethane (B109758) at room temperature. The reaction proceeds cleanly and rapidly, affording the α-ketophosphonate in excellent yields. researchgate.netarkat-usa.org The key advantages of this protocol are the mild, ambient reaction conditions, the absence of metals, and very short reaction times. arkat-usa.org
Table 2: Selected Methods for the Oxidation of α-Hydroxyphosphonates to α-Ketophosphonates
| Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| CrO₃/Al₂O₃ | Solvent-free | Room Temperature | Good to Excellent | mdpi.com |
| ZnCr₂O₇·3H₂O | Solvent-free | Room Temperature | up to 96% | mdpi.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | Excellent | researchgate.netarkat-usa.org |
Nucleophilic Substitution Reactions at the α-Carbon Center
The hydroxyl group at the α-carbon can be replaced by other nucleophiles, most notably halogens. This substitution provides a direct pathway to α-halophosphonates, which are important synthetic intermediates.
The direct replacement of the α-hydroxy group with a halogen atom is a key method for the synthesis of α-halophosphonates. mdpi.com The choice of halogenating agent is crucial and depends on the desired halogen. For the synthesis of α-fluorophosphonates, diethylaminosulfur trifluoride (DAST, Et₂NSF₃) is a commonly used and effective fluorinating agent. mdpi.com
For other halogens, such as chlorine or bromine, different reagents are employed. The reaction of α-hydroxyphosphonates with molecular halogens (e.g., Br₂) can also lead to the formation of α-halophosphonates. mdpi.com These substitution reactions significantly alter the reactivity of the α-carbon, as the halogen atom acts as a good leaving group in subsequent nucleophilic substitution reactions, opening up pathways to other derivatives like α-aminophosphonates. mdpi.comchemistrysteps.com The mechanism of halogenation at an alpha-carbon is well-established for carbonyl compounds, proceeding through enol or enolate intermediates in acidic or basic conditions, respectively. libretexts.orgyoutube.commsu.edu While the starting material here is an alcohol, the principle of activating the alpha position for substitution is a shared theme in carbonyl and phosphonate (B1237965) chemistry.
Formation of α-Aminophosphonates via Reaction with Amines
The hydroxyl group of α-hydroxyphosphonates, such as this compound, can be substituted by an amino group to form α-aminophosphonates. These compounds are of significant interest due to their structural analogy to α-amino acids. The reaction proceeds via a nucleophilic substitution mechanism where a primary or secondary amine displaces the hydroxyl group. nih.govnih.gov
This transformation can be facilitated using various methods. One approach involves reacting the α-hydroxyphosphonate with an amine under microwave irradiation in the presence of a catalyst like aluminum oxide (Al₂O₃), achieving complete conversion in a matter of minutes. nih.gov Notably, research has also demonstrated that this conversion can proceed efficiently under microwave conditions at elevated temperatures (e.g., 100 °C) without the need for any catalyst or solvent, particularly when using primary amines such as propyl-, butyl-, or cyclohexylamine (B46788). mdpi.com This catalyst-free method highlights a green chemistry approach to synthesizing α-aminophosphonates. mdpi.com
The efficiency of the reaction is influenced by the structure of the reactants and the specific conditions applied. Yields for the formation of α-aminophosphonates from α-hydroxyphosphonates and primary amines typically range from moderate to good, as detailed in the following table. tandfonline.com
| Amine Reactant | Reaction Conditions | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Propylamine | Microwave, 100 °C, Solvent-free | 10-30 | 50-79 | mdpi.comtandfonline.com |
| Butylamine | Microwave, 100 °C, Solvent-free | 10-30 | 50-79 | mdpi.comtandfonline.com |
| Cyclohexylamine | Microwave, 100 °C, Solvent-free | 10-30 | 50-79 | mdpi.comtandfonline.com |
| Various Primary/Secondary Amines | Microwave, Al₂O₃ | 3-7 | Not specified | nih.gov |
Rearrangement Reactions
A significant transformation of α-hydroxyphosphonates is the base-catalyzed intramolecular rearrangement to form phosphate (B84403) esters. nih.govnih.gov This reaction, known as the Phospha-Brook rearrangement, involves the migration of the phosphoryl group from the α-carbon to the oxygen of the hydroxyl group. mdpi.com The reaction is typically driven by the formation of a more stable P-O bond compared to the P-C bond and is facilitated by the presence of an alkoxide intermediate generated by the base. preprints.org
A variety of bases can be used to catalyze this rearrangement, including strong bases like sodium hydride and sodium ethoxide, as well as weaker bases like triethylamine (B128534). mdpi.com More recent methodologies have employed phase transfer catalysis (PTC) to facilitate the reaction under milder conditions. nih.gov In this setup, solid bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used in a non-polar solvent with a phase transfer catalyst like benzyltriethylammonium chloride (TEBAC). nih.gov This approach allows for the efficient conversion of α-hydroxyphosphonates to their corresponding phosphates. nih.gov Studies on the stereochemistry of this rearrangement have shown that the reaction proceeds with retention of the configuration at the phosphorus atom. researchgate.net
The choice of base and reaction conditions significantly impacts the outcome, with some systems achieving high conversion rates.
| Base | Catalyst/Conditions | Solvent | Conversion (%) | Reference |
|---|---|---|---|---|
| Triethylamine (Et₃N) | Stoichiometric, 0 °C | CHCl₃ | High | researchgate.net |
| DBU | 1 equivalent, 25 °C, 1h | Acetonitrile | Reaction with decomposition | nih.gov |
| Cs₂CO₃ | 10% TEBAC, 25 °C, 1h | Acetonitrile | 100 | nih.gov |
| K₂CO₃ | 10% TEBAC, 25 °C, 1h | Acetonitrile | 30 | nih.gov |
| Sodium Hydride (NaH) | - | Not specified | Effective | mdpi.com |
Hydrolysis Reactions of Ester Linkages
The hydrolysis of the dimethyl ester groups in this compound is a fundamental reaction that yields the corresponding α-hydroxyphosphonic acid. nih.govnih.gov These acids are important as they are structural analogs of α-hydroxy carboxylic acids and can exhibit a range of biological activities. nih.gov
The hydrolysis can be achieved under either acidic or basic conditions. quora.com The most common and general method involves heating the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl), at reflux. This procedure typically results in the cleavage of both ester linkages. quora.com The reaction proceeds in a stepwise manner, first forming the monoester and then the diacid. quora.com
Alternatively, silyl (B83357) halides, such as trimethylsilyl (B98337) bromide or trimethylsilyl chloride, can be used to cleave the ester bonds under milder, often ambient, temperature conditions. nih.gov While basic hydrolysis using reagents like sodium hydroxide (B78521) is possible, it can be more challenging to drive the reaction to completion, sometimes resulting in the formation of the phosphonic acid mono-ester rather than the full diacid. Selective hydrolysis of a single ester group can be achieved under carefully controlled conditions, for instance by using sodium iodide in acetone. nih.gov
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Concentrated HCl | Reflux, 1-12 h | α-Hydroxyphosphonic Acid | |
| Trimethylsilyl Bromide (TMSBr) | Acetonitrile, Room Temp, 2-18 h | α-Hydroxyphosphonic Acid | nih.gov |
| Sodium Hydroxide (NaOH) | Aqueous, Reflux | α-Hydroxyphosphonic Acid Mono-ester / Diacid | nih.gov |
| Sodium Iodide (NaI) | Acetone, Reflux | α-Hydroxyphosphonic Acid Mono-ester (Selective) | nih.gov |
Other Notable Transformations
The reduction of the hydroxyl group in this compound to yield the corresponding Dimethyl pentylphosphonate is another potential transformation. nih.gov While this conversion is cited as a possible synthetic route, specific, direct one-step methods for the dehydroxylation of simple α-hydroxyalkylphosphonates are not extensively detailed in the surveyed literature. nih.gov
Based on general principles of organic chemistry for the reduction of secondary alcohols, a plausible, albeit indirect, two-step pathway can be proposed.
Dehydration: The first step would involve the elimination of the hydroxyl group as a water molecule to create a carbon-carbon double bond, yielding a mixture of Dimethyl (pent-1-en-1-yl)phosphonate and Dimethyl (pent-2-en-1-yl)phosphonate. This reaction is typically acid-catalyzed.
Hydrogenation: The subsequent step would be the catalytic hydrogenation of the resulting alkenylphosphonate. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond would be saturated to give the final product, Dimethyl pentylphosphonate.
This sequence represents a viable synthetic strategy, though it requires two distinct reaction stages rather than a single direct reduction step.
Advanced Spectroscopic and Structural Elucidation Techniques for Dimethyl 1 Hydroxypentyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds, providing precise insights into the proton, carbon, and phosphorus environments within the molecule.
The ¹H NMR spectrum of Dimethyl (1-hydroxypentyl)phosphonate is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by neighboring atoms and functional groups, and spin-spin coupling provides information on the connectivity of protons and their relationship with the phosphorus atom.
Key expected signals include:
A doublet for the six protons of the two methoxy (B1213986) (CH₃O) groups, resulting from coupling to the phosphorus-31 nucleus.
A complex multiplet for the proton on the carbon bearing the hydroxyl and phosphonate (B1237965) groups (CH-OH), which would couple to the adjacent CH₂ group and the phosphorus atom.
Signals for the pentyl chain protons, including a triplet for the terminal methyl (CH₃) group and overlapping multiplets for the methylene (B1212753) (CH₂) groups.
A broad singlet for the hydroxyl (-OH) proton, which may exchange with solvent and sometimes does not couple with other protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.7 - 3.8 | Doublet (d) | ³J(P,H) ≈ 11 Hz |
| -CH(OH)P | 4.0 - 4.5 | Doublet of Triplets (dt) or Multiplet (m) | ²J(P,H), ³J(H,H) |
| -CH₂- (pentyl chain) | 1.3 - 1.9 | Multiplet (m) | ³J(H,H) |
| Terminal -CH₃ | 0.8 - 1.0 | Triplet (t) | ³J(H,H) ≈ 7 Hz |
Note: Predicted values are based on data from analogous phosphonate compounds. rsc.orgamazonaws.comrsc.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single peak, which may be split into a doublet due to coupling with the phosphorus-31 nucleus.
Key expected signals include:
A doublet for the methoxy (-OCH₃) carbons due to two-bond coupling with phosphorus.
A large doublet for the α-carbon (the carbon bonded to both the hydroxyl group and phosphorus) due to a strong one-bond C-P coupling.
Distinct signals for each of the five carbons in the pentyl side chain. The carbon adjacent to the α-carbon will also show coupling to phosphorus.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 52 - 55 | Doublet (d) | ²J(P,C) ≈ 6 Hz |
| -C(OH)P | 65 - 75 | Doublet (d) | ¹J(P,C) ≈ 150-170 Hz |
Note: Predicted values are based on data from analogous phosphonate compounds. amazonaws.comrsc.org
³¹P NMR is highly specific for analyzing the phosphorus center. A single signal is expected in the proton-decoupled ³¹P NMR spectrum for this compound. The chemical shift is characteristic of the pentavalent phosphonate ester environment. For α-hydroxyphosphonates, this signal typically appears in the range of δ = +20 to +30 ppm relative to a phosphoric acid standard. rsc.orgnih.gov In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the methoxy protons and the α-proton. huji.ac.il
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Strong |
| C-H (alkyl) | Stretching | 2850 - 3000 | Medium-Strong |
| P=O (phosphoryl) | Stretching | 1200 - 1260 | Very Strong |
| P-O-C | Stretching | 1020 - 1060 | Strong |
Note: Predicted values are based on general spectroscopic data and spectra of related phosphonates. ijariie.compreprints.orgnist.gov
The broad, strong absorption band for the O-H stretch is indicative of the hydroxyl group and its involvement in hydrogen bonding. The very strong P=O stretch is a hallmark of phosphonate compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₁₇O₄P), the molecular weight is 196.18 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 196. Key fragmentation patterns typical for such compounds may include:
Loss of a methoxy group (-OCH₃) to give a fragment at m/z 165.
Loss of the pentyl side chain (-C₅H₁₁) to give a fragment at m/z 125.
Cleavage of the C-P bond.
Rearrangement reactions common to organophosphorus compounds.
Analysis of these fragmentation patterns helps to confirm the connectivity and different components of the molecular structure. oecd.orgnist.gov
X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction techniques are powerful tools for determining the arrangement of atoms in the solid state. While specific crystallographic data for this compound are not widely published, studies on analogous α-hydroxy-alkylphosphonates provide insight into its likely solid-state structure. researchgate.net
Single-Crystal X-ray Diffraction (XRD) , if a suitable single crystal can be grown, would provide the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.
Studies on similar compounds have revealed that the phosphorus atom typically adopts a distorted tetrahedral geometry. nih.gov
A common feature in the crystal structures of α-hydroxyphosphonates is the formation of extensive intermolecular hydrogen bonding involving the hydroxyl group and the phosphoryl oxygen (P=O). This often leads to the formation of supramolecular structures, such as hydrogen-bonded dimers or chains, which dictate the packing of molecules in the crystal lattice. researchgate.netnih.gov
X-ray Powder Diffraction (XRPD) would be used to analyze a polycrystalline sample, providing information about the crystal system and phase purity of the bulk material.
High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray (STEM-EDX) Analysis (for catalyst characterization relevant to synthesis)
The efficacy and selectivity of the synthesis of α-hydroxyphosphonates, such as this compound, via hydrophosphonylation of aldehydes are critically dependent on the physicochemical properties of the catalyst employed. Advanced microscopic techniques are indispensable for establishing a clear structure-activity relationship, which is crucial for catalyst design and optimization. High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray (STEM-EDX) analysis are powerful methods for providing detailed characterization of catalyst morphology, crystallinity, and elemental composition at the nanoscale. azooptics.comcsmres.co.uk
High-Resolution Transmission Electron Microscopy (HRTEM)
HRTEM is a vital technique for visualizing the atomic structure of catalyst materials. It provides direct imaging of particle size, shape, and the crystalline nature of both the active catalytic species and the support material. By resolving the lattice fringes of crystalline nanoparticles, HRTEM can confirm the phase of the material and identify structural defects, which can significantly influence catalytic performance.
In the context of synthesizing α-hydroxyphosphonates, a biosourced "Eco-MgZnO" catalyst was characterized using HRTEM. The analysis revealed that the catalyst consisted of irregularly shaped nanoparticles. The high-resolution images displayed distinct lattice fringes, confirming the crystalline nature of the nanoparticles. The measured d-spacing from these fringes corresponded to the known crystal planes of the metal oxides, affirming their structural integrity. Furthermore, Selected Area Electron Diffraction (SAED) patterns produced a series of concentric rings, indicative of the catalyst's polycrystalline structure. This detailed morphological and structural information is crucial for understanding how the catalyst's surface area and active sites are presented to the reactants during the synthesis of compounds like this compound.
Interactive Table 1: Summary of HRTEM Findings for a Representative α-Hydroxyphosphonate Synthesis Catalyst
| Parameter | Observation | Significance in Catalysis |
|---|---|---|
| Morphology | Irregularly shaped nanoparticles | Provides a high surface-area-to-volume ratio, maximizing the number of accessible active sites for the hydrophosphonylation reaction. |
| Crystallinity | Clear lattice fringes observed | Confirms the crystalline structure of the active phases (e.g., ZnO, MgO), which is essential for consistent catalytic activity. |
| Polycrystallinity | Concentric rings in SAED pattern | Indicates the presence of many small, randomly oriented crystallites, which can offer a variety of active facets for catalysis. |
| Particle Size | Nanometer scale | Small particle size prevents internal diffusion limitations and ensures efficient interaction between reactants and the catalyst surface. |
Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray (STEM-EDX) Analysis
STEM is used to produce high-resolution, atomic number contrast images (Z-contrast) through a technique known as High-Angle Annular Dark-Field (HAADF) imaging. In HAADF-STEM images, regions with heavier elements appear brighter, allowing for the clear visualization of metal nanoparticles on a lighter support. When coupled with EDX, this technique enables the elemental mapping of the catalyst. STEM-EDX analysis scans the sample with a focused electron beam, generating characteristic X-rays that identify the elements present and their spatial distribution. csmres.co.uk This is critical for confirming the elemental composition and homogeneity of the catalyst, ensuring that active metals are well-dispersed.
For the aforementioned Eco-MgZnO catalyst, STEM-EDX analysis was instrumental in confirming its elemental makeup. The EDX spectrum clearly identified the presence of Magnesium (Mg), Zinc (Zn), and Oxygen (O) as the primary constituents. Subsequent elemental mapping demonstrated a uniform distribution of these elements throughout the nanoparticles. This homogeneity is a key indicator of a well-synthesized catalyst, suggesting that the active sites are not merely aggregated in one area but are spread across the catalyst's surface, which is vital for achieving high efficiency in the synthesis of α-hydroxyphosphonates.
Interactive Table 2: Elemental Composition and Distribution via STEM-EDX for a Representative Catalyst
| Element | Detection | Distribution | Role in Catalysis |
|---|---|---|---|
| Zinc (Zn) | Confirmed | Uniformly distributed | Acts as a primary Lewis acid active site, coordinating with the carbonyl group of the aldehyde to facilitate nucleophilic attack by the phosphite (B83602). |
| Magnesium (Mg) | Confirmed | Uniformly distributed | Functions as a basic site or co-catalyst, activating the P-H bond of the dimethyl phosphite, thereby increasing its nucleophilicity. |
| Oxygen (O) | Confirmed | Uniformly distributed | Forms the metal oxide framework that supports the active metal centers and participates in the acid-base properties of the catalyst. |
Computational and Mechanistic Studies of Dimethyl 1 Hydroxypentyl Phosphonate Systems
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Insights
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of organophosphorus compounds like Dimethyl (1-hydroxypentyl)phosphonate. DFT calculations provide fundamental insights into the molecule's behavior by modeling its electron density. mdpi.comnih.gov These calculations can accurately predict a variety of electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO, located primarily on the more electron-rich parts of the molecule, indicates the sites most susceptible to electrophilic attack. Conversely, the LUMO, found on electron-deficient areas, points to the likely sites for nucleophilic attack. For this compound, the HOMO is expected to be localized around the oxygen atoms of the phosphoryl (P=O) and hydroxyl (O-H) groups, reflecting their high electron density. The LUMO is anticipated to be centered around the phosphorus atom and the α-carbon, which are more electrophilic.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations allow for the precise quantification of this energy gap, providing a measure of the molecule's stability. These theoretical models are often validated by comparing calculated results with experimental data, ensuring their accuracy. nih.gov
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| HOMO Energy & Distribution | Indicates sites for electrophilic attack (e.g., oxygen atoms). Relates to ionization potential. | B3LYP/6-31G |
| LUMO Energy & Distribution | Indicates sites for nucleophilic attack (e.g., phosphorus, α-carbon). Relates to electron affinity. | B3LYP/6-31G |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | B3LYP/6-31G |
| Molecular Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. | B3LYP/6-31G |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms (e.g., Pudovik Reaction Pathway, Proton Transfer Networks, Nucleophilic Attack)
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of reactions that form α-hydroxyphosphonates, such as the Pudovik reaction. nih.govresearchgate.net The synthesis of this compound is typically achieved through the Pudovik reaction, which involves the addition of dimethyl phosphite (B83602) to pentanal. Computational studies can map the entire reaction pathway, identifying key intermediates and transition states.
The generally accepted mechanism, often base-catalyzed (e.g., by triethylamine), involves several key steps that can be modeled computationally:
Activation of Dimethyl Phosphite : In the presence of a base, a proton is transferred from the P-H bond of dimethyl phosphite to the base, forming a more nucleophilic phosphite anion. Quantum calculations can model this proton transfer network and determine its energetic feasibility. nih.govmdpi.com
Nucleophilic Attack : The resulting phosphite anion performs a nucleophilic attack on the electrophilic carbonyl carbon of pentanal. This is the crucial C-P bond-forming step. The trajectory and energetics of this attack can be precisely calculated.
Protonation : The resulting alkoxide intermediate is then protonated, typically by the protonated base catalyst, to yield the final this compound product.
Quantum chemical calculations have shown that catalysts like triethylamine (B128534) significantly lower the activation energy of the reaction by facilitating the initial proton transfer from the phosphite to the aldehyde's carbonyl oxygen. nih.govmdpi.com This creates a more favorable pathway compared to the uncatalyzed reaction, which has a much higher energy barrier. nih.gov These computational models provide a molecular-level understanding of how catalysts operate and allow for the optimization of reaction conditions.
| Reaction Step | Description | Computational Insight |
|---|---|---|
| 1. Catalyst Activation | A base (e.g., triethylamine) facilitates proton transfer from dimethyl phosphite. | Modeling of the proton transfer network and stability of the phosphite anion. |
| 2. Nucleophilic Attack | The phosphite anion attacks the carbonyl carbon of pentanal, forming a new C-P bond. | Calculation of the trajectory and energy barrier for C-P bond formation. |
| 3. Protonation | The alkoxide intermediate is protonated to form the final α-hydroxyphosphonate. | Analysis of the final proton transfer step to yield the stable product. |
Transition State Analysis and Energy Profile Mapping
Transition state analysis is a cornerstone of computational chemistry for understanding reaction kinetics. By mapping the potential energy surface of a reaction, the structures and energies of reactants, intermediates, products, and, most importantly, transition states can be determined. For the synthesis of this compound via the Pudovik reaction, this analysis provides a quantitative picture of the reaction's progress.
The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate this saddle point on the potential energy surface. For the base-catalyzed Pudovik reaction, the key transition state involves the simultaneous transfer of a proton from the phosphite to the carbonyl oxygen (mediated by the catalyst) and the formation of the C-P bond. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It projects the electrostatic potential onto the molecule's electron density surface, providing a color-coded map that identifies electron-rich and electron-poor regions. researchgate.netresearchgate.net
For this compound, an MEP map would reveal the following key features:
Negative Potential (Red/Yellow) : These regions correspond to high electron density and are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the phosphoryl (P=O) and hydroxyl (O-H) groups. These sites are also the primary locations for hydrogen bond acceptance.
Positive Potential (Blue) : These regions indicate a deficiency of electrons and are prone to nucleophilic attack. The most positive potential would be located on the acidic hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor.
Neutral Potential (Green) : These areas, typically the hydrocarbon pentyl chain, have an electrostatic potential close to zero, indicating they are non-polar and less reactive.
MEP maps are valuable for predicting intermolecular interactions, such as how the molecule will interact with solvents, biological receptors, or other reactants. The distinct polar regions of this compound highlighted by the MEP map explain its ability to form strong hydrogen bonds, which govern its physical properties and interactions in biological systems.
| Color Code | Electrostatic Potential | Interpretation for this compound |
|---|---|---|
| Red | Most Negative | High electron density; located on phosphoryl and hydroxyl oxygens; site for electrophilic attack and H-bond accepting. |
| Yellow/Orange | Slightly Negative | Moderate electron density regions. |
| Green | Neutral (Zero) | Non-polar regions; located on the pentyl hydrocarbon chain. |
| Blue | Positive | Electron deficient; located on the hydroxyl hydrogen; site for nucleophilic attack and H-bond donating. |
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies for Intermolecular Interactions
Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are sophisticated computational methods used to study the weak interactions that are crucial for molecular structure and assembly. For this compound, these methods can precisely characterize the hydrogen bonds and van der Waals forces that dictate its condensed-phase behavior.
NCI analysis generates 3D plots that visualize the regions of non-covalent interactions. These plots use a color scale to distinguish between different types of interactions:
Blue : Strong, attractive interactions like hydrogen bonds.
Green : Weak, attractive van der Waals interactions.
Red : Steric repulsion between atoms.
For this compound, NCI plots would clearly show strong attractive interactions between the hydroxyl hydrogen (donor) and the phosphoryl oxygen (acceptor) of a neighboring molecule, confirming the presence of intermolecular hydrogen bonds that can lead to the formation of dimers or chains in the solid state. nih.govresearchgate.net Intramolecular hydrogen bonds between the hydroxyl group and the phosphoryl oxygen may also be identified.
QTAIM provides a quantitative description of these interactions by analyzing the topology of the electron density. Within QTAIM, the presence of a bond path between two atoms is indicative of an interaction. The properties at a specific point along this path, known as the bond critical point (BCP), reveal the nature of the interaction. For a hydrogen bond, the electron density (ρ) at the BCP is typically low, and the Laplacian of the electron density (∇²ρ) is positive. QTAIM can be used to calculate the energy of these hydrogen bonds, providing a quantitative measure of their strength.
Mechanistic Investigations of Enzymatic C-P Bond Cleavage in Phosphonates (e.g., Phosphonatases, C-P Lyase Complex, Oxidative Pathways)
The carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable and resistant to chemical or thermal degradation. nih.gov However, many microorganisms have evolved specialized enzymatic machinery to cleave this bond, allowing them to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments. nih.gov Three primary enzymatic strategies for C-P bond cleavage have been identified: hydrolytic, radical-mediated, and oxidative pathways. researchgate.netmdpi.com
Phosphonatases, such as phosphonoacetaldehyde (B103672) hydrolase, catalyze the hydrolytic cleavage of the C-P bond in specific phosphonate (B1237965) substrates. nih.gov The mechanism of phosphonoacetaldehyde hydrolase is one of the best-characterized. It proceeds through a bicovalent catalytic mechanism involving a Schiff base intermediate. drugbank.comresearchgate.net The key steps are:
Schiff Base Formation : The aldehyde group of the substrate (e.g., phosphonoacetaldehyde) reacts with a lysine (B10760008) residue in the enzyme's active site to form a protonated Schiff base (an imine). drugbank.comunm.edu
Phosphoryl Transfer : The formation of the Schiff base activates the C-P bond. A nucleophilic aspartate residue in the active site attacks the phosphorus atom, cleaving the C-P bond and forming a phospho-aspartate intermediate. drugbank.com This releases the carbon-containing product (e.g., acetaldehyde).
Hydrolysis : The phospho-enzyme intermediate is then hydrolyzed by a water molecule, releasing inorganic phosphate (B84403) and regenerating the free enzyme. researchgate.net
This pathway is generally specific to α- or β-substituted phosphonates that contain a functional group amenable to Schiff base formation.
For unactivated phosphonates (like alkylphosphonates) that lack a functional group for hydrolysis, many bacteria employ a large, multi-protein C-P lyase complex. proquest.comnih.gov In Escherichia coli, this complex is encoded by the phn operon (phnC to phnP). researchgate.net The core catalytic activity is thought to reside in a complex of PhnG, PhnH, PhnI, and PhnJ proteins. nih.gov
The C-P lyase pathway utilizes a radical-based mechanism, dependent on S-adenosylmethionine (SAM), to break the stable C-P bond. mdpi.com The proposed mechanism involves:
Substrate Activation : The phosphonate substrate is first attached to a ribose moiety derived from ATP. nih.gov
Radical Generation : The PhnJ protein, a radical-SAM enzyme, uses a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.
C-P Bond Cleavage : This radical initiates a series of steps that ultimately lead to the homolytic cleavage of the C-P bond, producing an alkane and a phosphorus-containing product that is subsequently converted to inorganic phosphate. mdpi.comnih.gov
The C-P lyase pathway has a broad substrate specificity, enabling bacteria to degrade a wide variety of environmental phosphonates. proquest.com
A third strategy for C-P bond cleavage involves oxidative reactions catalyzed by iron-dependent oxygenases. nih.gov This pathway has been identified for the degradation of compounds like 2-aminoethylphosphonate (2-AEP). The key enzymes are PhnY and PhnZ. researchgate.net
The first step is the hydroxylation of the carbon atom attached to the phosphorus, catalyzed by a dioxygenase (PhnY). This converts the phosphonate into an α-hydroxyphosphonate intermediate. researchgate.net
This intermediate is then the substrate for a second enzyme (PhnZ), which catalyzes the oxidative cleavage of the C-P bond, releasing phosphate and the corresponding aldehyde or carboxylic acid. researchgate.net
This oxidative cleavage represents another distinct biochemical solution to the challenge of breaking the inert C-P bond, expanding the metabolic capabilities of microorganisms. nih.govnih.gov
| Pathway | Key Enzyme(s) | Mechanism Type | Typical Substrate | Key Features |
|---|---|---|---|---|
| Phosphonatase | Phosphonoacetaldehyde hydrolase (PhnX) | Hydrolytic | Phosphonoacetaldehyde | Proceeds via a Schiff base intermediate with an active site lysine. drugbank.com |
| C-P Lyase | Phn G-M complex (esp. PhnJ) | Radical-mediated | Unactivated alkylphosphonates | Multi-enzyme complex; uses a radical-SAM mechanism to cleave the C-P bond. mdpi.comnih.gov |
| Oxidative Cleavage | PhnY, PhnZ (Dioxygenases) | Oxidative | 2-Aminoethylphosphonate | Involves hydroxylation of the α-carbon followed by oxidative C-P bond scission. researchgate.net |
Research Applications and Utility of α Hydroxyphosphonates in Advanced Organic Synthesis
Precursors for the Synthesis of Diverse α-Functionalized Phosphonates
α-Hydroxyphosphonates, such as Dimethyl (1-hydroxypentyl)phosphonate, are exceptionally versatile intermediates, readily convertible into a variety of α-functionalized phosphonates. mdpi.com The hydroxyl group at the α-carbon can be easily substituted or transformed, providing access to compounds with different chemical properties and potential applications. nih.govnih.gov
α-Ketophosphonates: The oxidation of the α-hydroxyl group is a direct route to α-ketophosphonates. mdpi.com These products are themselves valuable synthetic precursors for other organophosphorus compounds. nih.gov Various oxidizing agents have been employed for this transformation, including metal-based reagents like potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate. nih.gov The choice of oxidant can be critical to achieving high yields and avoiding side reactions.
α-Aminophosphonates: These compounds are phosphorus analogs of α-amino acids and are of significant interest for their potential biological activities. nih.gov A primary method for their synthesis involves the nucleophilic substitution of the hydroxyl group in α-hydroxyphosphonates with primary or secondary amines. mdpi.comnih.gov This conversion can be facilitated under various conditions, including microwave irradiation without the use of a catalyst or solvent, highlighting a green chemistry approach. nih.gov
α-Halophosphonates: The replacement of the hydroxyl function with a halogen atom opens up further synthetic possibilities. mdpi.com This transformation allows for the introduction of a good leaving group, enabling subsequent nucleophilic substitution reactions to create a wider range of α-functionalized phosphonates. nih.gov
The conversion of α-hydroxyphosphonates into these diverse derivatives underscores their importance as central hubs in organophosphorus chemistry.
| Precursor | Target Compound | Transformation | Reagents/Conditions | Reference |
| α-Hydroxyphosphonate | α-Ketophosphonate | Oxidation | KMnO₄, Pyridinium Chlorochromate | nih.gov |
| α-Hydroxyphosphonate | α-Aminophosphonate | Nucleophilic Substitution | Primary or Secondary Amines, Microwave Irradiation | mdpi.comnih.gov |
| α-Hydroxyphosphonate | α-Halophosphonate | Halogenation | Halogenating Agents | mdpi.comnih.gov |
Role as Key Scaffold Molecules for Constructing Complex Organic Architectures
The intrinsic structure of α-hydroxyphosphonates makes them ideal scaffolds for building more elaborate molecular frameworks. nih.govmdpi.com Their functional groups—the hydroxyl, the phosphonate (B1237965) ester, and the organic side chain (e.g., the pentyl group in this compound)—offer multiple points for modification and extension. nih.gov
Researchers have utilized α-hydroxyphosphonates in a variety of strategic reactions to construct complex molecules:
Friedel-Crafts Alkylation: The hydroxyl group can be activated by an acid catalyst, such as iron(III) chloride, to form a carbocation intermediate. This intermediate can then undergo electrophilic attack on aromatic substrates like benzene (B151609) to form α,α-diarylphosphonates. mdpi.com
O-Allylation and Rearrangement: The hydroxyl group can be allylated, and the resulting product can undergo further transformations, such as ring-closing metathesis (RCM) or Claisen rearrangement, to generate more complex cyclic or rearranged structures. nih.govmdpi.com
Phospha-Brook Rearrangement: This reaction involves the migration of the phosphonyl group from carbon to oxygen, providing a pathway to different classes of organophosphorus compounds. nih.govmdpi.com
Development of Ligands and Organocatalysts in Transition Metal Catalysis and Asymmetric Synthesis
The field of catalysis has benefited from the unique properties of phosphonates. While not as common as phosphines, phosphonate-based structures, derivable from α-hydroxyphosphonates, have found applications as ligands in transition metal catalysis. nih.govmdpi.com The oxygen atoms of the phosphonate group can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex.
Of particular note is the role of α-hydroxyphosphonates in the context of asymmetric synthesis. The development of enantiomerically pure α-hydroxyphosphonates is a significant goal, as these chiral molecules can serve as precursors to chiral ligands or as targets themselves. nih.govnih.gov Organocatalysis has emerged as a powerful tool for achieving this. For instance, L-prolinamide has been successfully used as a catalyst in the cross-aldol reaction of ketones with diethyl formylphosphonate hydrate (B1144303) to produce secondary α-hydroxyphosphonates with high enantioselectivity (up to >99% ee). nih.gov The ability to synthesize these chiral building blocks catalytically is crucial for their application in asymmetric synthesis and the development of new, stereoselective reactions. nih.govrsc.orgunl.pt
| Catalytic Application | Compound Class | Key Features | Catalyst Example | Reference |
| Ligand Development | Phosphonate Derivatives | Coordination with transition metals | - | nih.govmdpi.com |
| Asymmetric Synthesis | Secondary α-Hydroxyphosphonates | High enantioselectivity via organocatalysis | L-prolinamide | nih.gov |
| Asymmetric Synthesis | Tertiary α-Hydroxyphosphonates | High enantiomeric purity via cross-aldol reaction | L-proline | nih.gov |
Investigation in Materials Science Applications
The utility of organophosphorus compounds, including derivatives of α-hydroxyphosphonates, extends into materials science, where they are valued for their ability to impart specific properties to polymers and surfaces. nih.govmdpi.com
Flame Retardants: Phosphorus-containing compounds are well-known for their flame-retardant capabilities. mdpi.com They can act in either the condensed phase (by promoting char formation) or the gas phase (by interrupting the combustion cycle). mdpi.com α-Aminophosphonates, which can be synthesized directly from α-hydroxyphosphonates, have been incorporated into epoxy resin systems to enhance their flame retardance. rmit.edu.aunih.govresearchgate.net The incorporation of these compounds leads to an increased char yield upon heating, improving the thermal resistance of the polymer. rmit.edu.au
Anticorrosive Coatings and Adhesives: The ability of phosphonate groups to adhere to metal surfaces makes them suitable for use in anticorrosive coatings and adhesives. nih.govmdpi.com They can form a protective layer that passivates the metal, preventing corrosion. α-Sulfonamidophosphonates, synthesized from α-hydroxyphosphonates, have been investigated as promising corrosion inhibitors for mild steel. mdpi.com
Selective Metal Extractants: The chelating properties of the phosphonate group, often in synergy with a nearby amino group, make α-aminophosphonate derivatives effective agents for the selective extraction of metal ions, including rare earth elements, from aqueous solutions. mdpi.com This is particularly relevant in hydrometallurgy and for the recovery of valuable metals from waste streams.
| Application | Material/System | Function | Derivative Class | Reference |
| Flame Retardancy | Epoxy Resins | Increases char yield and thermal resistance | α-Aminophosphonates | rmit.edu.aunih.govresearchgate.net |
| Corrosion Inhibition | Mild Steel Coatings | Forms a protective layer on metal surfaces | α-Sulfonamidophosphonates | mdpi.com |
| Adhesion | Adhesives | Promotes bonding to surfaces | Phosphonates | nih.govmdpi.com |
| Metal Extraction | Hydrometallurgy | Selective chelation of metal ions | α-Aminophosphonates | mdpi.com |
Contributions to Green Chemical Processes and Sustainable Synthesis Methodologies
The synthesis of α-hydroxyphosphonates has become a model for the development of green and sustainable chemical processes. nih.govmdpi.com The classic Pudovik reaction, the addition of a dialkyl phosphite (B83602) to a carbonyl compound, has a high atom economy, which is a core principle of green chemistry. mdpi.comnih.gov Modern research has focused on further improving the environmental footprint of this reaction.
Key developments in the green synthesis of α-hydroxyphosphonates include:
Solvent-Free and Catalyst-Free Conditions: Many syntheses are now performed without any solvent, often using grinding or microwave irradiation to promote the reaction. nih.govacgpubs.org Some microwave-assisted procedures have even eliminated the need for a catalyst entirely. nih.gov
Use of Benign and Recyclable Catalysts: When a catalyst is necessary, the focus has shifted to environmentally friendly options. Examples include the use of simple bases like triethylamine (B128534) or potassium carbonate, recyclable ionic liquids such as choline (B1196258) hydroxide (B78521), and biosourced catalysts derived from metal-hyperaccumulating plants (ecocatalysis). nih.govnih.govmdpi.comacgpubs.orgrsc.org
Simplified Work-up Procedures: Green methods often result in the direct crystallization of the product from the reaction mixture, eliminating the need for solvent-intensive purification steps like extraction and column chromatography. nih.gov
These sustainable methodologies not only reduce waste and energy consumption but also make the synthesis of valuable compounds like this compound more efficient and environmentally responsible. mdpi.comaip.orgyork.ac.uk
| Green Methodology | Catalyst/Condition | Key Advantages | Reference |
| Grinding | Piperazine (B1678402) | Solvent-free, rapid reaction, high yield | acgpubs.org |
| Microwave Irradiation | None (catalyst-free) | Solvent-free, catalyst-free, energy-efficient | nih.gov |
| Ionic Liquid Catalysis | Choline Hydroxide | Recyclable catalyst, neat conditions | rsc.org |
| Ecocatalysis | Biosourced "Eco-MgZnOx" | Use of renewable biomass, solventless, reusable catalyst | nih.govmdpi.com |
| Simplified Synthesis | Triethylamine in Acetone | Direct crystallization of pure product, no chromatography | nih.gov |
Emerging Trends and Future Research Directions in α Hydroxyphosphonate Chemistry
Development of Novel Catalytic Systems and Methodologies for Efficient Synthesis
A significant thrust in contemporary research is the development of innovative catalytic systems to enhance the efficiency and selectivity of α-hydroxyphosphonate synthesis, primarily through the Pudovik and Abramov reactions. mdpi.comnih.govnih.gov The exploration of novel catalysts is a cornerstone of this effort, with a focus on improving reaction rates, yields, and applicability to a broader range of substrates. organic-chemistry.org
Recent advancements include the use of both base and acid catalysts. mdpi.com For instance, base catalysts such as triethylamine (B128534), often used in conjunction with MgCl2, barium hydroxide (B78521), and potassium phosphate (B84403), have proven effective. mdpi.com On the acid-catalyzed front, reagents like potassium hydrogensulfate and silica-supported tungstic acid have been successfully employed. mdpi.com
The realm of organocatalysis is also making significant strides. organic-chemistry.org Furthermore, organometallic compounds are emerging as powerful catalysts for these transformations. mdpi.com A notable trend is the move towards greener and more sustainable catalysts. This includes the use of recyclable catalysts like choline (B1196258) hydroxide and sodium-modified hydroxyapatite (B223615) (Na-HAP), which offer high yields and excellent atom economy under solvent-free conditions. rsc.orgafricaresearchconnects.com The heterogeneous nature of catalysts like Na-HAP simplifies product separation and allows for catalyst reuse, enhancing the economic and environmental viability of the process. africaresearchconnects.com
Below is a table summarizing various catalytic systems used in the synthesis of α-hydroxyphosphonates:
Catalytic Systems for α-Hydroxyphosphonate Synthesis
| Catalyst Type | Examples | Key Advantages | References |
|---|---|---|---|
| Base Catalysts | Triethylamine, TEA/MgCl2, Barium hydroxide, Potassium phosphate | Effective for Pudovik reaction | mdpi.com |
| Acid Catalysts | Potassium hydrogensulfate, Silica-supported tungstic acid | Alternative to base catalysis | mdpi.com |
| Organocatalysts | Various small organic molecules | Metal-free, often milder conditions | organic-chemistry.org |
| Organometallic Catalysts | Complexes of various metals | High activity and selectivity | mdpi.com |
| Green/Sustainable Catalysts | Choline hydroxide, Sodium-modified hydroxyapatite (Na-HAP) | Recyclable, high atom economy, solvent-free conditions | rsc.orgafricaresearchconnects.com |
Integration of Computational Chemistry and Artificial Intelligence for Reaction Optimization and Design
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the optimization and design of synthetic routes to α-hydroxyphosphonates. mdpi.com Computational tools are increasingly being used to elucidate reaction mechanisms and predict the efficacy of various catalysts. mdpi.comnih.gov For instance, theoretical assessments have been employed to understand the role of different components in mixed oxide ecocatalysts, thereby guiding the design of more efficient catalytic systems. mdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), are being utilized to study the mechanisms of reactions involving α-hydroxyphosphonates. nih.gov This deeper mechanistic understanding allows for the rational design of experiments and the prediction of reaction outcomes, ultimately accelerating the discovery of novel and improved synthetic methodologies.
While still an emerging area, the application of AI and machine learning algorithms holds immense promise for the future of α-hydroxyphosphonate synthesis. These technologies can analyze vast datasets of reaction conditions and outcomes to identify optimal parameters, predict the success of new reactions, and even propose novel synthetic pathways.
Exploration of Undiscovered Chemical Transformations and Rearrangements
α-Hydroxyphosphonates are not only valuable target molecules but also versatile synthetic intermediates that can undergo a variety of chemical transformations. nih.govresearchgate.net Future research will undoubtedly focus on exploring previously undiscovered reactions and rearrangements of these compounds.
One area of interest is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates, a transformation that expands the synthetic utility of this class of compounds. nih.govnih.gov The stereochemical course of this rearrangement has been a subject of investigation, with studies showing that it can proceed with retention of configuration at the phosphorus atom. nih.gov
Other known transformations that warrant further exploration include O-alkylation and O-acylation to furnish α-alkoxy- and α-acyloxyphosphonates, respectively. researchgate.net Oxidation of the hydroxyl group leads to the formation of α-ketophosphonates, while substitution reactions can replace the hydroxyl group with halogens or amino functionalities. nih.govresearchgate.netsemanticscholar.org The hydrolysis of the ester groups to yield the corresponding α-hydroxyphosphonic acids is another important transformation. nih.govresearchgate.net
A summary of key chemical transformations of α-hydroxyphosphonates is presented in the table below:
Chemical Transformations of α-Hydroxyphosphonates
| Transformation | Product | References |
|---|---|---|
| Base-catalyzed Rearrangement | Phosphates | nih.govnih.gov |
| O-Alkylation | α-Alkoxyphosphonates | researchgate.net |
| O-Acylation | α-Acyloxyphosphonates | researchgate.net |
| Oxidation | α-Ketophosphonates | nih.govresearchgate.netsemanticscholar.org |
| Substitution | α-Halophosphonates, α-Aminophosphonates | nih.govresearchgate.net |
| Hydrolysis | α-Hydroxyphosphonic acids | nih.govresearchgate.net |
Continued Focus on Sustainable and Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes to α-hydroxyphosphonates. mdpi.comnih.govtandfonline.comacs.orgtandfonline.com There is a strong and continuing focus on developing sustainable and environmentally benign synthetic approaches. mdpi.comnih.govtandfonline.comacs.orgtandfonline.com This includes the use of non-toxic, renewable starting materials and catalysts, as well as the reduction or elimination of hazardous solvents and reagents. acgpubs.org
Solvent-free reaction conditions, often facilitated by techniques such as grinding or the use of heterogeneous catalysts, are becoming more prevalent. mdpi.comacs.orgacgpubs.org The use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, represents a novel and promising avenue for green synthesis. mdpi.com These catalysts are prepared through simple and benign thermal treatment of plant biomass, avoiding the need for further chemical modification. mdpi.com
Advanced Spectroscopic and Mechanistic Elucidation Techniques for Deeper Understanding
A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research will increasingly rely on advanced spectroscopic and analytical techniques to elucidate the intricate details of α-hydroxyphosphonate formation and reactivity.
Techniques such as in-situ NMR spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics. Mass spectrometry, particularly with soft ionization techniques, is invaluable for characterizing reaction products and intermediates.
X-ray crystallography plays a vital role in determining the precise three-dimensional structure of α-hydroxyphosphonates and their derivatives, which is essential for understanding their chemical and biological properties. nih.gov The combination of these experimental techniques with computational modeling will provide a comprehensive picture of the reaction pathways and energetic profiles, paving the way for the development of more sophisticated and efficient synthetic strategies in the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
